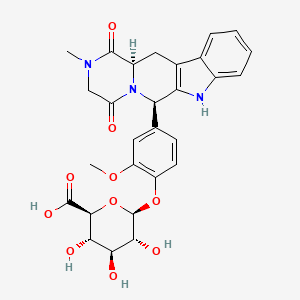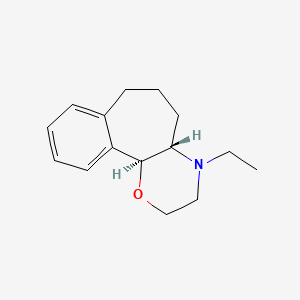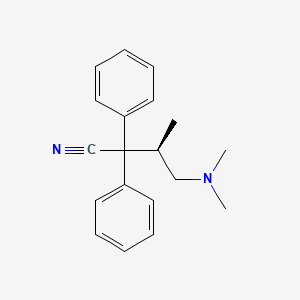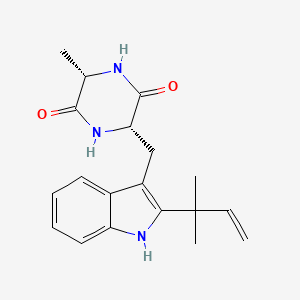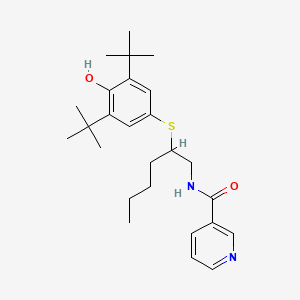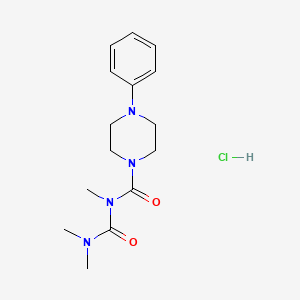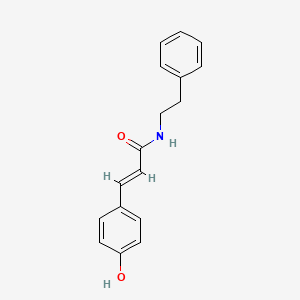
Sulfadoxine sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfadoxine sodium: is a long-acting sulfonamide used primarily in combination with pyrimethamine to treat and prevent malaria. It is also employed in veterinary medicine to treat various infections in livestock. This compound works by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Sulfadoxine sodium can be synthesized by reacting 4-chloro-5,6-dimethoxypyrimidine with sodium sulfadiazine.
One-Pot Synthesis: Another method involves a one-pot synthesis where the preparation of sodium salt, condensation reaction, and etherification reaction are carried out in a single reaction vessel.
Industrial Production Methods: The industrial production of this compound typically follows the condensation reaction method due to its simplicity and efficiency. The process does not require special equipment and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sulfadoxine sodium can undergo oxidation reactions, although these are less common in its typical applications.
Substitution: The compound can participate in substitution reactions, particularly involving the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution can result in various substituted sulfonamides .
Scientific Research Applications
Chemistry: Sulfadoxine sodium is used as a reference compound in analytical chemistry for the development of spectrophotometric and chromatographic methods .
Biology: In biological research, this compound is used to study the inhibition of folic acid synthesis in microorganisms, providing insights into antimicrobial resistance mechanisms .
Medicine: Medically, this compound is combined with pyrimethamine to treat malaria, particularly in regions with chloroquine-resistant strains of Plasmodium falciparum .
Industry: In the veterinary industry, this compound is used to treat respiratory, urinary tract, and other infections in livestock .
Mechanism of Action
Sulfadoxine sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the conversion of para-aminobenzoic acid (PABA) to folic acid. Folic acid is vital for DNA synthesis, repair, and methylation, which are crucial for cell growth and reproduction in microorganisms. By blocking this pathway, this compound effectively prevents the synthesis of folic acid, thereby inhibiting the growth and reproduction of the target microorganisms .
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine to treat infections in livestock.
Uniqueness: Sulfadoxine sodium is unique due to its long-acting nature, which allows for less frequent dosing compared to other sulfonamides. This property makes it particularly useful in combination therapies for malaria treatment and prevention .
Properties
CAS No. |
23536-50-7 |
|---|---|
Molecular Formula |
C12H13N4NaO4S |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(5,6-dimethoxypyrimidin-4-yl)azanide |
InChI |
InChI=1S/C12H13N4O4S.Na/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3;/q-1;+1 |
InChI Key |
BRWVMICPOSOJRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CN=C1OC)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


